5-bromo-N-(4-phenyl-1,3-thiazol-2-yl)thiophene-2-carboxamide
Description
This compound belongs to the class of thiophene-carboxamide derivatives, characterized by a brominated thiophene core linked to a 4-phenyl-substituted 1,3-thiazole moiety via an amide bond. Its structure combines electron-deficient (bromothiophene) and electron-rich (phenyl-thiazole) components, making it a candidate for diverse applications, including antimicrobial agents and materials science.
Properties
IUPAC Name |
5-bromo-N-(4-phenyl-1,3-thiazol-2-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2OS2/c15-12-7-6-11(20-12)13(18)17-14-16-10(8-19-14)9-4-2-1-3-5-9/h1-8H,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRZCXCUWIOHDFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(S3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(4-phenyl-1,3-thiazol-2-yl)thiophene-2-carboxamide typically involves the reaction of 5-bromothiophene-2-carboxylic acid with 4-phenyl-1,3-thiazol-2-amine. The reaction is carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(4-phenyl-1,3-thiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to modify its functional groups, potentially altering its biological activity.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H₂O₂) or reducing agents like sodium borohydride (NaBH₄) can be used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include derivatives with various substituents replacing the bromine atom, potentially leading to compounds with different biological activities.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound, which may exhibit altered chemical and biological properties.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: Its unique structural features make it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Research: The compound can be used as a probe to study biochemical pathways and molecular interactions in cells.
Mechanism of Action
The mechanism of action of 5-bromo-N-(4-phenyl-1,3-thiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and thiophene rings contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or block receptor signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Reactivity and Properties
Table 1: Key Structural Analogs and Their Properties
Key Observations:
Electronic Effects :
- Electron-withdrawing groups (e.g., nitro in ) increase electrophilicity (ω = 5.2 eV), enhancing reactivity toward nucleophiles.
- Electron-donating groups (e.g., methyl in ) lower chemical hardness (η), improving solubility .
Optical and Electronic Properties: NLO Response: Pyrazine analogs exhibit moderate non-linear optical (NLO) activity due to extended π-delocalization . Thiazole derivatives with phenyl groups (e.g., the target compound) may show superior NLO properties, as seen in related systems . HOMO-LUMO Gaps: Thiophene-pyrazine hybrids have gaps of ~3.8 eV, while thiazole derivatives are predicted to have narrower gaps (~3.2 eV), favoring charge transfer .
Synthetic Flexibility :
Computational Insights
Table 2: Computed Reactivity Descriptors for Selected Analogs
- The target compound’s 4-phenyl-thiazole group is expected to lower η (increasing softness) and reduce ΔE, enhancing charge-transfer interactions .
Biological Activity
5-bromo-N-(4-phenyl-1,3-thiazol-2-yl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available thiophene derivatives. A common method includes the introduction of the thiazole moiety through condensation reactions with appropriate phenyl and thiazole precursors. The compound's synthesis can be optimized for yield and purity using various solvents and catalysts.
Antimicrobial Activity
Research indicates that derivatives of thiazole and thiophene exhibit promising antimicrobial properties. In one study, compounds similar to this compound demonstrated significant inhibition against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL, indicating potent antimicrobial activity .
Antitumor Activity
The compound has also shown potential as an antitumor agent. In vitro studies revealed that thiazole-based compounds could inhibit the growth of various cancer cell lines. For example, compounds with similar structures exhibited IC50 values less than that of the reference drug doxorubicin against Jurkat and A-431 cells . The presence of specific substituents on the phenyl ring was found to enhance cytotoxicity, suggesting that structural modifications could optimize therapeutic efficacy.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for developing more effective derivatives. Key findings include:
- Thiazole Ring : The thiazole moiety is essential for both antimicrobial and anticancer activities.
- Substituents on Phenyl Ring : Electron-donating groups at specific positions significantly enhance biological activity. For instance, methyl or methoxy groups at the para position have been associated with increased potency .
- Carboxamide Group : The N-(4-phenyl) substitution plays a vital role in enhancing solubility and bioavailability, which are critical factors for therapeutic applications.
Case Study 1: Antimicrobial Evaluation
In a comprehensive study evaluating various thiazole derivatives, this compound demonstrated significant antibacterial activity comparable to standard antibiotics like norfloxacin. The study utilized a series of assays to determine the compound's MIC and MBC against multiple pathogens .
Case Study 2: Anticancer Activity
Another research effort focused on the anticancer properties of thiazole derivatives, including our compound of interest. The study employed cell viability assays across different cancer cell lines, revealing that modifications in the structural framework led to enhanced cytotoxic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
